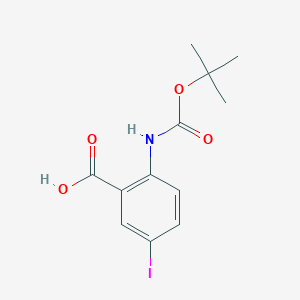

Boc-2-amino-5-iodobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-2-amino-5-iodobenzoic acid is a chemical compound with the molecular formula C12H14INO4 and a molecular weight of 363.15 . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various synthetic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-amino-5-iodobenzoic acid typically involves the protection of the amino group of 2-amino-5-iodobenzoic acid with a Boc group. This can be achieved by reacting 2-amino-5-iodobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-2-amino-5-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc group is removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is 2-amino-5-iodobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Boc-2-amino-5-iodobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Boc-2-amino-5-iodobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and nucleophilic substitutions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-iodobenzoic acid: The parent compound without the Boc protecting group.

2-Iodobenzoic acid: Lacks the amino group and is used as a precursor in the synthesis of oxidizing reagents.

5-Iodoanthranilic acid: Another name for 2-amino-5-iodobenzoic acid.

Uniqueness

Boc-2-amino-5-iodobenzoic acid is unique due to the presence of the Boc protecting group, which enhances its stability and makes it suitable for use in various synthetic applications . This protection allows for selective reactions and facilitates the synthesis of complex molecules .

Biologische Aktivität

Boc-2-amino-5-iodobenzoic acid (Boc-5-IABA) is a notable compound in the field of medicinal chemistry and biochemistry, primarily due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from 2-amino-5-iodobenzoic acid, where the amino group is protected by a Boc (tert-butyloxycarbonyl) group. The molecular formula is C10H12INO3, with a molecular weight of 305.11 g/mol. The presence of iodine in the structure enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound involves protecting the amino group of 2-amino-5-iodobenzoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction not only protects the amino group but also facilitates subsequent reactions without unwanted side products.

This compound functions as a protected amino acid derivative. The Boc group prevents reactions at the amino site during synthetic transformations, allowing for selective modifications elsewhere in the molecule. Upon deprotection under acidic conditions, it yields free 2-amino-5-iodobenzoic acid, which has been studied for various biological activities .

1. Protein Interaction Studies

Research indicates that derivatives of benzoic acids, including this compound, can influence protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover. In vitro studies have shown that compounds with similar structures can enhance proteasomal activity significantly .

2. Enzymatic Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes related to metabolic pathways. For example, it has been linked to inhibiting the enzyme MabA, which is crucial in mycobacterial fatty acid synthesis. The compound demonstrated an IC50 value indicating effective inhibition at micromolar concentrations .

Table 1: Summary of Biological Activities

Case Study: Proteostasis Network Modulation

A study demonstrated that benzoic acid derivatives could modulate proteostasis networks in human foreskin fibroblasts. The results indicated that certain compounds activated both UPP and ALP pathways, suggesting that this compound could play a role in developing anti-aging therapeutics by enhancing cellular protein degradation mechanisms .

Eigenschaften

IUPAC Name |

5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVOASTYHQSAJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622864 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445479-86-7 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.